molecular formula C19H26ClNOS B563914 rac Rotigotine-d3 Hydrochloride Salt CAS No. 1215846-20-0

rac Rotigotine-d3 Hydrochloride Salt

Cat. No.: B563914
CAS No.: 1215846-20-0
M. Wt: 354.951
InChI Key: CEXBONHIOKGWNU-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac Rotigotine-d3 Hydrochloride Salt” is a non-ergot dopamine agonist drug . It is used for the treatment of Parkinson’s disease . The molecular weight of this compound is 354.95 and its molecular formula is C19H23D3ClNOS .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C19H26ClNOS . It has a molecular weight of 355.0 g/mol . The InChI representation of the molecule is InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/i1D3; .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that Rotigotine, the parent compound, is susceptible to oxidation and instability . Analytical methods based on high-performance liquid chromatography have been used to evaluate impurities in both the raw material and pharmaceutical dosage forms of Rotigotine .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 355.0 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 6 . Its exact mass is 354.1611936 g/mol and its monoisotopic mass is 354.1611936 g/mol . The topological polar surface area is 51.7 Ų .

Scientific Research Applications

Enhancing Transdermal Drug Delivery

A study by Wang et al. (2015) focused on the development of a microemulsion-based hydrogel for transdermal delivery of rotigotine. This formulation was optimized to reduce application site reactions while ensuring efficient drug permeation. The microemulsion-based hydrogel demonstrated enhanced drug flux and permeation compared to traditional rotigotine solutions, potentially offering improved patient compliance and broad marketability (Wang et al., 2015).

Dopamine Receptor Affinity

Rotigotine's action as a potent agonist at dopamine D1, D2, and D3 receptors underscores its utility in treating dopaminergic system dysfunctions, such as PD. Wood et al. (2015) highlighted rotigotine's high affinity for these receptors, providing a basis for its effectiveness in PD treatment strategies (Wood et al., 2015).

Pharmacokinetics and Drug Interactions

Elshoff et al. (2015) provided an extensive review of rotigotine's pharmacological and pharmacokinetic properties, including its bioavailability, distribution, and elimination. This review also covered the lack of clinically relevant drug-drug interactions, which supports rotigotine's use in PD and RLS treatments (Elshoff et al., 2015).

Continuous Dopaminergic Delivery

Benitez et al. (2014) discussed the development and application of the rotigotine transdermal system. This delivery method provides continuous dopaminergic stimulation, which is hypothesized to more closely mimic physiological dopamine receptor function, offering benefits in both early and advanced stages of PD and RLS (Benitez et al., 2014).

Neuroprotective Effects

Sohya et al. (2020) explored the link between rotigotine and brain-derived neurotrophic factor (BDNF), suggesting that rotigotine may exert neuroprotective effects in part through upregulation of BDNF. This connection could be significant for understanding rotigotine's potential benefits beyond symptomatic relief in PD and RLS (Sohya et al., 2020).

Mechanism of Action

Target of Action

Rac Rotigotine-d3 Hydrochloride Salt is a non-ergot dopamine agonist drug . It primarily targets dopamine receptors , specifically the D1, D2, D3, D4, and D5 receptors . These receptors play a crucial role in the regulation of various brain functions, including motor control, reward, and memory.

Mode of Action

This compound acts as a full agonist of the dopamine receptor, a partial agonist of the 5-HT1A receptor, and an antagonist of the α2B-adrenergic receptor . This means it activates dopamine receptors, partially activates 5-HT1A receptors, and blocks α2B-adrenergic receptors, mimicking the effect of the neurotransmitter dopamine .

Biochemical Pathways

The activation of dopamine receptors by this compound influences several biochemical pathways. These include pathways involved in motor control, reward, and memory. The exact downstream effects can vary depending on the specific receptor subtype and the cellular context .

Pharmacokinetics

It’s known that the compound is used in the form of a transdermal patch, which provides a slow and constant supply of the drug over the course of 24 hours .

Result of Action

The activation of dopamine receptors by this compound can lead to various molecular and cellular effects. These effects are primarily related to the functions of the dopamine system, such as motor control, reward, and memory .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific environmental factors were not mentioned in the search results, it’s known that factors such as temperature, pH, and the presence of other substances can influence the action of many drugs

Properties

IUPAC Name

6-[2-thiophen-2-ylethyl(3,3,3-trideuteriopropyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXBONHIOKGWNU-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.